5-fluoro-N,N-dimethylpyridine-3-carboxamide
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Overview
Description
5-fluoro-N,N-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H10FN2O. It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with a fluorine atom at the 5-position and two methyl groups on the nitrogen atom.
Preparation Methods
The synthesis of 5-fluoro-N,N-dimethylpyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinecarboxylic acid and 5-fluoroaniline.
Reaction Conditions: The carboxylic acid group is first activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Amide Bond: The activated carboxylic acid reacts with 5-fluoroaniline to form the amide bond, resulting in 5-fluoro-3-pyridinecarboxamide.
N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
5-fluoro-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-fluoro-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-fluoro-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
5-fluoro-N,N-dimethylpyridine-3-carboxamide can be compared with other similar compounds, such as:
5-Fluoronicotinamide: Similar in structure but lacks the N,N-dimethyl groups.
3-Pyridinecarboxamide, 5-chloro-N,N-dimethyl-: Similar but with a chlorine atom instead of fluorine.
3-Pyridinecarboxamide, N,N-dimethyl-: Lacks the fluorine substitution on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFLAVCKVQEWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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